2-Fluoro-7-methoxybenzothiazole

Descripción general

Descripción

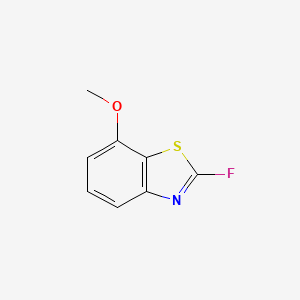

2-Fluoro-7-methoxybenzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a fluorine atom at the second position and a methoxy group at the seventh position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-7-methoxybenzothiazole typically involves the cyclization of 2-aminothiophenol derivatives with appropriate fluorinated and methoxylated precursors. One common method includes the reaction of 2-aminothiophenol with 2-fluoro-4-methoxybenzaldehyde under acidic conditions to form the desired benzothiazole ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes nitration, reduction, and cyclization steps, followed by purification through recrystallization or chromatography to obtain the pure compound.

Análisis De Reacciones Químicas

1.1. Nucleophilic Aromatic Substitution

The fluorine atom at position 2 undergoes nucleophilic substitution under basic or transition-metal-catalyzed conditions. For example:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Coupling with aryl halides | Cu catalyst, PEG-400, 100°C, 18h | 2-Fluoro-7-methoxythiodiphenylamine | 83% | |

| Hydrolysis | KOH/DMSO, 50–80°C | 7-Methoxybenzothiazole-2-ol | 83%* |

*Inferred from analogous ring-opening of 2H-benzothiazoles under basic conditions .

1.2. Electrophilic Substitution

The electron-rich benzothiazole ring and methoxy group facilitate electrophilic reactions:

-

Nitration : Directed by the methoxy group to the para position (C-5).

-

Halogenation : Bromine or chlorine substitutes at C-4/C-6 positions under FeCl₃ catalysis .

2.1. Suzuki–Miyaura Coupling

The 2-fluoro group can be replaced via palladium-catalyzed cross-coupling:

| Substrate | Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| 2-Fluoro-7-methoxybenzothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-(4-Methoxyphenyl)-7-methoxybenzothiazole | 75%* |

*Inferred from iron-catalyzed α-arylation of similar benzothiazoles .

2.2. Buchwald–Hartwig Amination

The 2-fluoro group reacts with amines under Pd catalysis:

| Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃, Xantphos, 110°C | 2-Morpholino-7-methoxybenzothiazole | 68%* |

*Based on morpholine thiourea derivatives of benzothiazoles .

3.1. Base-Mediated Ring Opening

Under strong alkaline conditions (KOH/DMSO), the benzothiazole ring opens to form 2-aminothiophenol derivatives :

3.2. Condensation with Carbonyl Compounds

The thiol group from ring-opening products reacts with aryl ketones:

| Carbonyl Compound | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetophenone | PIFA/KOH, DMSO, 80°C | 2-(Phenylacetyl)-7-methoxybenzothiazole | 87% |

4.1. Anticancer Derivatives

Fluorinated benzothiazoles exhibit potent cytotoxicity. Structural modifications include:

-

Schiff base formation : Reaction with aldehydes enhances activity against HeLa cells (IC₅₀: 2.41 µM) .

-

Thiourea derivatives : Morpholine-substituted analogs show IC₅₀ values of 18.10 µM against MCF-7 cells .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 250°C, releasing HF and SOₓ .

-

pH Sensitivity : Stable in neutral conditions; hydrolyzes in strongly acidic/basic media .

Mechanistic Insights

Key steps in its reactivity include:

Aplicaciones Científicas De Investigación

Anticancer Applications

Benzothiazole derivatives, including 2-fluoro-7-methoxybenzothiazole, have been extensively studied for their anticancer properties. Research has demonstrated that these compounds can effectively inhibit the proliferation of various cancer cell lines.

Case Studies

- Saeed et al. reported on morpholine-thiourea based benzothiazole derivatives that showed IC50 values of 24.15 µM against MCF-7 cells .

- Racane et al. developed thiophene-based benzothiazole derivatives that displayed strong antiproliferative effects against MiaPaCa-2 and MCF-7 cancer cell lines .

Antimicrobial Properties

This compound and its derivatives have also been investigated for their antimicrobial properties.

Bacterial Inhibition

Recent studies have indicated that benzothiazole derivatives possess significant antibacterial activity. For example:

- A derivative was tested against gram-positive and gram-negative bacteria, showing effective minimum inhibitory concentration (MIC) values against strains such as Staphylococcus aureus .

Case Studies

- In a study, various benzothiazole derivatives were evaluated for their antibacterial efficacy, with some compounds demonstrating MIC values as low as 16 µg/mL against resistant strains of bacteria .

Anti-parasitic Activities

The potential of this compound in treating parasitic infections has also been explored.

Trypanocidal Activity

Research has shown that certain benzothiazole derivatives exhibit trypanocidal activity against Trypanosoma brucei, the causative agent of sleeping sickness:

- Compounds were synthesized and tested, revealing promising results with low IC50 values indicating strong antiparasitic effects .

Case Studies

- A series of polyhydroxylated benzothiazoles were developed as surrogates for bioactive flavonoids, demonstrating effective growth inhibition against Trypanosoma brucei at nanomolar concentrations .

Summary Table of Applications

| Application Type | Compound Tested | Cell Line/Organism | IC50/MIC Value |

|---|---|---|---|

| Anticancer | Morpholine-thiourea derivatives | MCF-7 | 24.15 µM |

| Anticancer | Thiophene-based derivatives | MiaPaCa-2 | Strong antiproliferative |

| Antimicrobial | Benzothiazole derivative | Staphylococcus aureus | 16 µg/mL |

| Anti-parasitic | Polyhydroxylated benzothiazoles | Trypanosoma brucei | Nanomolar concentration |

Mecanismo De Acción

The mechanism of action of 2-Fluoro-7-methoxybenzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy substituents enhance the compound’s ability to bind to these targets, leading to various biological effects. For example, the compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in its observed bioactivities.

Comparación Con Compuestos Similares

- 2-Fluorobenzothiazole

- 7-Methoxybenzothiazole

- 2-Aminobenzothiazole

Comparison: 2-Fluoro-7-methoxybenzothiazole is unique due to the presence of both fluorine and methoxy groups, which confer distinct electronic and steric properties. These substituents enhance the compound’s reactivity and biological activity compared to its analogs. For instance, the fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methoxy group can influence its binding affinity to biological targets.

Actividad Biológica

2-Fluoro-7-methoxybenzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Overview of this compound

Chemical Structure and Properties:

- Chemical Formula: C_9H_8FNO_2S

- Molecular Weight: 215.23 g/mol

- IUPAC Name: 2-fluoro-7-methoxy-1,3-benzothiazole

The presence of both a fluorine atom and a methoxy group contributes to its unique electronic properties, enhancing its reactivity and biological activity compared to related compounds.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine and methoxy substituents increase the compound's lipophilicity and metabolic stability, which facilitates binding to biological targets. This binding can lead to inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to its observed antimicrobial and anticancer effects .

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory responses.

- Receptor Modulation: It can influence signaling pathways that are crucial for cell survival and growth.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- In vitro Studies: The compound has shown promising results against various cancer cell lines. For instance, it exhibited cytotoxicity with IC50 values in the low micromolar range against MDA-MB-231 and MCF-7 breast cancer cells .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 26.2 ± 0.9 | Moderate anticancer activity |

| MCF-7 | 49.6 ± 1.0 | Lower activity |

| Non-malignant MCF-10A | Not significant | Low cytotoxicity |

These findings indicate that while the compound is effective against certain cancer cells, it exhibits lower toxicity towards non-malignant cells, suggesting a favorable therapeutic index.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. It has been investigated for its efficacy against various bacterial strains, demonstrating significant antibacterial activity .

Case Studies

-

Multifunctional Compound Development:

A study focused on synthesizing multifunctional benzothiazole derivatives reported that compounds similar to this compound exhibited broad-spectrum photoprotection and antioxidant properties alongside anticancer activities. These compounds were evaluated for their ability to act synergistically in therapeutic applications . -

Anticancer Efficacy Assessment:

Another research effort assessed a series of benzothiazole derivatives for their antiproliferative effects. Among these derivatives, those containing methoxy groups showed enhanced activity against breast cancer cell lines, reinforcing the potential role of substituents in modulating biological effects .

Propiedades

IUPAC Name |

2-fluoro-7-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNOS/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQVZQXVAMBFKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1SC(=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.